3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Overview
Description
Scientific Research Applications
Organic Red-Light Emitting Diodes
Quinoxaline derivatives, including those related to 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, have been synthesized and used in organic light-emitting diodes (OLEDs). These materials display promising properties for stable and efficient red emission in OLEDs, indicating their potential application in display technologies (Jang et al., 2011).
Corrosion Inhibition
Quinoxaline derivatives have also been explored as corrosion inhibitors. Their use in protecting mild steel in acidic environments demonstrates their potential in industrial applications, where corrosion resistance is crucial (Saraswat & Yadav, 2020).
Electrochromic Properties
Studies on quinoxaline-based polymers, including those with naphthalenyl units, have revealed interesting electrochromic properties. These polymers can switch between different color states when electrically stimulated, suggesting applications in smart windows and display technologies (Özdemir et al., 2011).
Azo Disperse Dyes
In the dye industry, quinoxaline derivatives, including those related to this compound, have been used to create novel azo disperse dyes. These dyes exhibit unique solvent effects and color properties, making them suitable for various textile applications (Rufchahi & Gilani, 2012).
Nuclear Magnetic Resonance (NMR) Studies
Quinoxaline derivatives have been subjects in the study of nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular structures and interactions, which are valuable in various fields of chemistry (McNab, 1982).
Photoluminescence and Electrochemical Properties
The synthesis of quinoxaline-containing copolymers has demonstrated their potential in light emission and electrochemical applications. These properties suggest their use in optoelectronic devices (Constantin et al., 2014).
Properties
IUPAC Name |
3-naphthalen-1-ylquinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHKOVISLXFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587643 | |
Record name | 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-32-2 | |
Record name | 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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